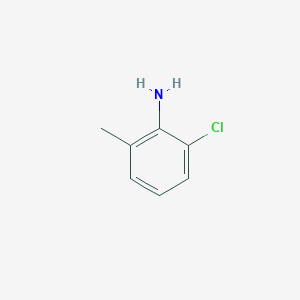

2-Chloro-6-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60121. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNLHDJJZSJARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058956 | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-63-8 | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76F11RQ7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-o-toluidine, also known as 2-chloro-6-methylaniline, is an important chemical intermediate primarily utilized in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its molecular structure, featuring a chlorinated and methylated aniline ring, imparts specific reactivity and physical characteristics that are crucial for its application in various synthetic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-o-toluidine, along with detailed experimental protocols for their determination and a summary of its known reactivity and stability.

Physical Properties

The physical properties of 6-Chloro-o-toluidine are summarized in the table below. These properties are essential for its handling, storage, and use in experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Clear, colorless to pale purple or wine-red liquid/oil | [1] |

| Melting Point | 10-12 °C | [1] |

| Boiling Point | 215 °C (at 760 mmHg) | [1] |

| Density | 1.152 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.576 | [1] |

| Vapor Pressure | 0.151 mmHg at 25 °C | [1] |

| Flash Point | 105 °C (closed cup) | |

| Solubility | Immiscible in water; slightly soluble in chloroform and ethyl acetate. | [1] |

| CAS Number | 87-63-8 | [1] |

Chemical Properties

6-Chloro-o-toluidine exhibits chemical properties characteristic of an aromatic amine, influenced by the presence of the chloro and methyl substituents on the benzene ring.

| Property | Description | Reference |

| pKa | 2.51 ± 0.10 (Predicted) | [1] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| Reactivity | Reacts with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [3] |

| Decomposition | Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases. | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of 6-Chloro-o-toluidine.

Determination of Melting Point

The melting point of 6-Chloro-o-toluidine, which exists as a liquid at room temperature, is determined by observing the freezing point.

-

Apparatus:

-

Melting point apparatus (capillary method) or a Thiele tube.[4]

-

Cooling bath (e.g., ice-water or dry ice-acetone).

-

Thermometer.

-

Capillary tubes.

-

-

Procedure:

-

A small sample of 6-Chloro-o-toluidine is introduced into a capillary tube.

-

The capillary tube is placed in a cooling bath to solidify the sample.

-

The solidified sample in the capillary tube is then placed in a melting point apparatus.

-

The temperature is slowly raised (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[5]

-

Determination of Boiling Point

The boiling point is determined using a distillation method or a micro-boiling point apparatus.[1][6]

-

Apparatus:

-

Procedure (Distillation Method):

-

A sample of 6-Chloro-o-toluidine is placed in the distilling flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently until it begins to boil.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a steady temperature on the thermometer as the liquid condenses, is recorded as the boiling point.[8]

-

Determination of Solubility

The solubility of 6-Chloro-o-toluidine in various solvents is determined using the shake-flask method.[9]

-

Apparatus:

-

Vials with screw caps.

-

Orbital shaker or magnetic stirrer.

-

Analytical balance.

-

Centrifuge.

-

Spectrophotometer or other suitable analytical instrument.

-

-

Procedure:

-

An excess amount of 6-Chloro-o-toluidine is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

-

The samples are then centrifuged to separate the undissolved solute.

-

A known aliquot of the supernatant is carefully removed and diluted.

-

The concentration of the dissolved 6-Chloro-o-toluidine in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a standard curve).

-

The solubility is then calculated and expressed in terms of g/100 mL or other appropriate units.[10]

-

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of 6-Chloro-o-toluidine.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as a multiplet in the aromatic region (around 6.5-7.5 ppm). The methyl group protons will be a singlet at around 2.0-2.5 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom being significantly affected. The methyl carbon will appear in the upfield region (around 15-25 ppm). |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 141. Due to the presence of the chlorine atom, an M+2 peak with an intensity of about one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a methyl group, a chlorine atom, or other characteristic fragments of aromatic amines. |

Synthesis and Purification Workflow

A common method for the synthesis of 6-Chloro-o-toluidine involves the chlorination of o-nitrotoluene followed by reduction of the nitro group.[11] The purification is typically achieved through distillation and recrystallization of the hydrochloride salt.

Caption: Synthesis and purification workflow for 6-Chloro-o-toluidine.

Safety and Handling

6-Chloro-o-toluidine is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, respiratory system, and skin.[1] It is crucial to use personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of 6-Chloro-o-toluidine. The summarized data, experimental protocols, and synthesis workflow are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of these properties is fundamental for its safe and effective use in research and development.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. US1884776A - Manufacture of 6-chlor-o-toluidine - Google Patents [patents.google.com]

2-Chloro-6-methylaniline molecular structure and weight

An In-depth Technical Guide to 2-Chloro-6-methylaniline

This guide provides a comprehensive overview of this compound (CAS 87-63-8), a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds. It covers the molecule's structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, also known as 6-Chloro-o-toluidine or 2-Amino-3-chlorotoluene, is a substituted aniline.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and an amino group at positions 2, 6, and 1, respectively.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 87-63-8[1] |

| Molecular Formula | C₇H₈ClN[1][4] |

| SMILES | CC1=C(C(=CC=C1)Cl)N[3] |

| InChI Key | WFNLHDJJZSJARK-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is typically a liquid at room temperature, appearing as a clear yellow to red-brown fluid.[6] Key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | [1][3][5] |

| Melting Point | 10-12 °C | [4][5][7] |

| Boiling Point | 215 °C | [7] |

| Density | 1.152 g/mL at 25 °C | [5][7] |

| Flash Point | 105 °C (221 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.576 | [5][7] |

| LogP | 2.37 | [4] |

| Vapor Pressure | 0.2±0.4 mmHg at 25°C | [4] |

Role in Chemical Synthesis

This compound is a vital starting material and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2][8] It is a key precursor in the manufacturing of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors like Dasatinib and various indazole derivatives with anti-cancer properties.[7][8][9][10] Through diazotization reactions, its amino group can be converted to introduce a range of other functional groups (e.g., hydrazine, nitro, cyano, halogens) onto the aromatic ring.[7][8][9][10]

Caption: Role of this compound as a precursor in synthesis.

Experimental Protocols

Synthesis Protocol: One-Pot Reaction

A method for synthesizing this compound involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline.[8][11] This process includes a diazotization reaction to eliminate an amino group, followed by two reduction steps.[7][8] This approach is noted for its mild reaction conditions and high product yield.[8][10]

Caption: Workflow for the one-pot synthesis of this compound.

Methodology:

-

Initial Setup : In a 250ml round-bottom flask cooled to 0°C, combine 3-chloro-5-methyl-4-nitroaniline (4.663g, 25mmol), 5ml of water, and 20ml of diluted sulfuric acid.[8] Stir the mixture for 10 minutes.[8]

-

Diazotization : Slowly add a solution of sodium nitrite (1.863g, 27mmol) dissolved in 15ml of water. Maintain the temperature and continue stirring for 30 minutes after the addition is complete.[8]

-

First Reduction : Add 15ml of a 50% aqueous solution of hypophosphorous acid (H₃PO₂) and stir the reaction at 0°C for 3 hours to form the intermediate.[8]

-

Second Reduction : Slowly raise the temperature to 90°C.[8] Add iron powder (4.90g, 87.5mmol) in batches over approximately 1 hour.[8] Maintain the reaction at this temperature for an additional 3 hours.[8]

-

Workup and Purification : After the reaction is complete, filter the hot mixture.[8] Cool the filtrate and perform a liquid-liquid extraction using dichloromethane (3 x 20ml).[8] Combine the organic layers, dry them with anhydrous sodium sulfate, and concentrate the solution to obtain the crude product.[8] The final pure product can be obtained via column chromatography.[8] The reported yield for this protocol is 82.5%.[8]

Analytical Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used for identifying and quantifying this compound and potential impurities.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.[12]

-

Perform serial dilutions to create working standards for calibration if quantitative analysis is required.[12]

Instrumentation and Conditions (Representative):

-

GC System : Agilent 7890B GC with a 5977A MSD or equivalent.[12]

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[12]

-

Injector : 250°C, 1 µL splitless injection.[12]

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.[12]

-

Oven Program : Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]

-

MS Parameters : Electron Ionization (EI) at 70 eV with an ion source temperature of 230°C. Scan over a mass range of m/z 40-400.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for the structural confirmation of the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[12][13]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[12][13]

-

Transfer the solution into a 5 mm NMR tube.[12]

Instrumentation and Data Acquisition:

-

Spectrometer : Varian Infinity Plus, Bruker Avance III HD 400 MHz, or equivalent.[12][13]

-

Experiments : Acquire ¹H, ¹³C, and DEPT spectra.[13]

-

Expected Chemical Shifts (in CDCl₃) :

Safety and Handling

This compound is classified as a hazardous substance.[14] It is toxic if swallowed, in contact with skin, or inhaled.[14][15] It can cause skin and eye irritation and may lead to sensitization upon skin contact.[14][16] The substance may also cause damage to organs through prolonged or repeated exposure.[15]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles.[16]

-

Skin Protection : Use impervious gloves (meeting EN 374 standard) and flame-resistant protective clothing.[16]

-

Respiratory Protection : If exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[5][16]

Handling and Storage:

-

Store in a dry, cool, and well-ventilated place in a tightly sealed container.[17]

-

Keep away from incompatible materials such as strong acids, oxidizing agents, acid anhydrides, and chloroformates.[7][17]

-

The material may darken in color during storage.[17]

-

All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.[14]

References

- 1. scbt.com [scbt.com]

- 2. This compound Manufacturer in India [punagri.com]

- 3. This compound | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:87-63-8 | Chemsrc [chemsrc.com]

- 5. This compound 98 87-63-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 87-63-8 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 87-63-8 [chemicalbook.com]

- 10. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 11. CN112358404B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. cpachem.com [cpachem.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for solubility determination, and the underlying principles governing the solubility of such compounds.

Introduction to this compound

This compound is a substituted aniline derivative with the chemical formula C₇H₈ClN.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Understanding its solubility in different organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This guide aims to provide a foundational understanding for researchers and professionals working with this compound.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized in the table below.

| Solvent | CAS Number | Solubility Description | Citation |

| Water | 7732-18-5 | Immiscible | [3][4] |

| Chloroform | 67-66-3 | Slightly Soluble | [1][4] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble | [1][4] |

It is important to note that an isomer, 2-Chloro-4-methylaniline, is reported to be soluble in methanol.[5] While this suggests that this compound might also exhibit some solubility in polar protic solvents, experimental verification is necessary.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes involved in solubility determination, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors influencing solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully documented in accessible literature, this guide provides the available qualitative information and a robust experimental framework for its determination. The provided methodologies and diagrams offer a solid foundation for researchers, scientists, and drug development professionals to accurately measure and understand the solubility of this important chemical intermediate, thereby facilitating its application in various scientific and industrial processes. It is recommended that experimental determination of solubility be carried out for specific solvent systems and temperature ranges relevant to the intended application.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-methylaniline

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-methylaniline. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key spectral data, outlines experimental protocols, and provides a visual representation of the molecular structure for clear spectral assignment.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The data compiled from various sources are presented in the table below.[1]

| Signal Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration |

| H-5 | 7.20 | d | 1H |

| H-3 | 7.01 | d | 1H |

| H-4 | 6.68 | t | 1H |

| NH₂ | 4.03 | s (broad) | 2H |

| CH₃ | 2.23 | s | 3H |

Note: Coupling constants (J) were not explicitly provided in the referenced literature. The multiplicities are reported as observed (d = doublet, t = triplet, s = singlet).

¹³C NMR Spectrum Data

The ¹³C NMR spectrum of this compound shows seven distinct carbon signals, consistent with the molecular structure.[1] The chemical shifts are tabulated below.

| Signal Assignment | Chemical Shift (δ) / ppm |

| C1 | 141.25 |

| C3 | 128.78 |

| C5 | 127.09 |

| C4 | 123.61 |

| C6 | 119.15 |

| C2 | 118.35 |

| C7 (CH₃) | 17.97 |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. In this molecule, C1, C2, and C6 are quaternary, C3, C4, and C5 are CH carbons, and C7 is a CH₃ carbon.

Experimental Protocols

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) is also common. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

Data Processing

The acquired Free Induction Decay (FID) is processed using Fourier transformation. An exponential multiplication (line broadening) of 0.3 Hz may be applied to the ¹H FID to improve the signal-to-noise ratio. For the ¹³C FID, a line broadening of 1-2 Hz is commonly used. The transformed spectra are then phased and baseline corrected. Chemical shifts are referenced as described in the sample preparation section.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound can be summarized in the following workflow.

Caption: A logical workflow for the acquisition and analysis of NMR spectra.

References

An In-depth Technical Guide to 2-Chloro-6-methylaniline: Commercial Availability, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylaniline, a key chemical intermediate in the pharmaceutical industry. The document details its commercial availability from various global suppliers, presents its physicochemical properties in a comparative format, and offers detailed experimental protocols for its synthesis and its utilization in the synthesis of the targeted cancer therapy, Dasatinib. Furthermore, this guide illustrates critical biological pathways and chemical workflows to support research and development activities.

Commercial Availability and Suppliers

This compound (CAS No. 87-63-8), also known as 6-Chloro-o-toluidine or 2-Amino-3-chlorotoluene, is readily available from a multitude of chemical suppliers worldwide.[1] Manufacturers and distributors are concentrated in India, China, and the United States. This versatile intermediate is crucial for the synthesis of pharmaceuticals and agrochemicals.[1] The compound is typically offered in various quantities, from grams for laboratory research to bulk quantities for industrial production.

Below is a summary of prominent suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Purity Specification | Physical Appearance | Additional Information |

| Sigma-Aldrich | ≥98% | Liquid | Melting point: 10-12 °C, Boiling point: 215 °C, Density: 1.152 g/mL at 25 °C. |

| Thermo Fisher Scientific | ≥98% | Colorless to brown liquid | - |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Colorless to Brown clear liquid | - |

| Santa Cruz Biotechnology | - | - | Classified as a Dangerous Good for transport.[2] |

| Punagri Organics | High Purity | - | Indian manufacturer, offers scalable quantities.[1] |

| Saflik Pharma | >98% (HPLC) | - | Indian manufacturer, provides regulatory documents upon request.[3] |

| Jay Finechem | High Purity | - | Indian manufacturer, provides COA and MSDS. |

| BLD Pharm | - | - | Offers NMR, HPLC, LC-MS, and UPLC data.[4] |

| ChemScene | ≥97% | - | - |

| ChemicalBook | 98%, 99% | Clear Colourless to Pale Purple oil | -[5] |

| Leyan | 99.95% (HPLC) | Colorless to light yellow liquid | Water content (KF): 0.11% (from a specific Certificate of Analysis).[6] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87-63-8 | [2] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Colorless to brown liquid | [6] |

| Melting Point | 10-12 °C (lit.) | [7] |

| Boiling Point | 215 °C (lit.) | [7] |

| Density | 1.152 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.576 (lit.) |

Spectroscopic data is crucial for the identification and characterization of this compound. Spectroscopic information, including NMR data, can be accessed through suppliers like BLD Pharm.[4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for the drug Dasatinib.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization and reduction of 3-chloro-5-methyl-4-nitroaniline.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask maintained at 0°C, combine 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid. The diluted sulfuric acid is prepared by carefully adding 5 mL of concentrated H₂SO₄ (92 mmol) to water.

-

Diazotization: Stir the reaction mixture at 0°C for 10 minutes. Slowly add a solution of sodium nitrite (NaNO₂) (1.863 g, 27 mmol) dissolved in 15 mL of water. Maintain the temperature at 0°C and continue stirring for 30 minutes after the addition is complete.

-

Reduction: To the reaction mixture, add 15 mL of a 50% aqueous solution of hypophosphorous acid (H₃PO₂) (164 mmol) and stir at 0°C for 3 hours.

-

Work-up and Purification: After the reaction is complete, slowly raise the temperature to 90°C. Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour. Maintain the reaction at this temperature for 3 hours. Filter the hot reaction mixture and allow the filtrate to cool. Extract the filtrate with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography to yield pure this compound. The reported yield for this procedure is 82.5%.

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Intermediate)

This compound is a crucial starting material for the synthesis of the oncology drug Dasatinib. A key step in this synthesis is the formation of the thiazole carboxamide intermediate.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent).

-

Coupling Reaction: Add a suitable solvent and a base. Cool the mixture and add 4,6-dichloro-2-methylpyrimidine (1 equivalent).

-

Reaction Monitoring and Work-up: Stir the reaction mixture at a controlled temperature and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC). Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purification: Isolate the crude product by filtration and purify by recrystallization or column chromatography to obtain N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. One reported procedure using potassium hydride as the base in tetrahydrofuran at -10°C yielded the product in 98.7% with a purity of 99.95% by HPLC.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general approach for the purity determination of aniline derivatives by reverse-phase HPLC is outlined below. Method validation is essential for specific applications.

Table 3: General HPLC Parameters for Aniline Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions need to be optimized. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound. |

| Injection Volume | 10-20 µL |

Role in Drug Development and Signaling Pathways

This compound is a key building block in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor.[9] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10]

Dasatinib functions by inhibiting multiple tyrosine kinases, with its primary target being the BCR-ABL kinase.[10] The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, exhibits constitutive kinase activity that drives uncontrolled cell proliferation and survival in CML and Ph+ ALL.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, blocking its activity and inhibiting downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to the apoptosis of cancer cells.[11] Dasatinib is also an inhibitor of SRC family kinases.[9]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Dasatinib inhibits BCR-ABL and SRC kinases.

References

- 1. This compound Manufacturer in India [punagri.com]

- 2. scbt.com [scbt.com]

- 3. saflikpharma.com [saflikpharma.com]

- 4. 87-63-8|this compound|BLD Pharm [bldpharm.com]

- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 6. file.leyan.com [file.leyan.com]

- 7. This compound CAS#: 87-63-8 [m.chemicalbook.com]

- 8. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

The Synthetic Pathway of Dasatinib: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes to Dasatinib, a potent dual Src/Abl kinase inhibitor. We delve into the key chemical intermediates, providing detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.

Core Intermediates and Synthetic Efficiency

The synthesis of Dasatinib involves several key intermediates, with the efficiency of each step being crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Two of the most critical intermediates in many reported synthetic routes are 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) and N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) . The successful synthesis of these compounds is paramount for a viable manufacturing process.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a common synthetic pathway to Dasatinib. These values have been aggregated from various literature sources to provide a comparative overview.

| Reaction Step | Starting Material(s) | Product | Reported Yield (%) |

| 1. Boc Protection | 2-aminothiazole-5-carboxylic acid | 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid | 68 |

| 2. Amidation | 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline | tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate | 51 |

| 3. Boc Deprotection | tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) | 89 |

| 4. Nucleophilic Aromatic Substitution | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) | 61-98.7 |

| 5. Final Condensation | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide and 1-(2-hydroxyethyl)piperazine | Dasatinib | 91-93 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates and the final Dasatinib product.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I)

This protocol describes a three-step synthesis starting from 2-aminothiazole-5-carboxylic acid.

Step 1: Boc Protection of 2-aminothiazole-5-carboxylic acid

-

To a solution of 2-aminothiazole-5-carboxylic acid in a suitable solvent, add di-tert-butyl dicarbonate (Boc anhydride).

-

The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the product, 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, is isolated by extraction and purified by crystallization. A yield of approximately 68% has been reported for this step.[1]

Step 2: Amidation with this compound

-

The Boc-protected carboxylic acid from the previous step is activated for amidation. This can be achieved by converting it to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, or by using a coupling agent such as HATU or EDCI.[2]

-

To the activated acid, add this compound in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

The reaction mixture is stirred at room temperature until completion.

-

The product, tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, is then isolated by aqueous workup and purified by column chromatography or crystallization. A reported yield for this step is 51%.[1]

Step 3: Boc Deprotection

-

The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.

-

A strong acid, typically trifluoroacetic acid (TFA), is added to the solution.

-

The reaction is stirred at room temperature for a few hours until the deprotection is complete.

-

The solvent and excess TFA are removed under reduced pressure, and the resulting crude product is purified by crystallization to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. An 89% yield has been reported for this final step in the synthesis of Intermediate I.[1]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II)

-

To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) in an anhydrous aprotic solvent such as THF, a strong base like potassium hydride or sodium tert-butoxide is added at a low temperature (e.g., -25 °C).[1][3]

-

After stirring for a short period, a solution of 4,6-dichloro-2-methylpyrimidine in the same solvent is added dropwise, maintaining the low temperature.[3]

-

The reaction mixture is then allowed to warm to a slightly higher temperature (e.g., -10 °C) and stirred for several hours.[3]

-

Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and precipitate the product.[3]

-

The solid product is collected by filtration, washed, and dried to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. Reported yields for this reaction are high, ranging from 61% to 98.7%.[1][3]

Synthesis of Dasatinib

-

A mixture of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) and 1-(2-hydroxyethyl)piperazine is heated in a high-boiling point solvent such as n-butanol or dioxane.[2]

-

The reaction is typically carried out at reflux for several hours until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with a suitable solvent and the product is precipitated.

-

The crude Dasatinib is collected by filtration and can be further purified by recrystallization to obtain the final product with high purity. Yields for this final condensation step are reported to be in the range of 91-93%.[1][2]

Visualizing the Synthetic and Signaling Pathways

To better illustrate the chemical transformations and the biological mechanism of action, the following diagrams have been generated.

Dasatinib is a multi-targeted tyrosine kinase inhibitor.[4] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the Src family of kinases.[4][5] In cancers such as chronic myeloid leukemia (CML), the BCR-ABL kinase is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT.[6] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity.[4] By also inhibiting Src family kinases, which are involved in various cellular processes including cell growth and migration, Dasatinib demonstrates a broad spectrum of anti-cancer activity.[4][5] This dual inhibition disrupts the aberrant signaling networks that drive cancer progression, ultimately leading to the apoptosis of malignant cells.[4]

References

- 1. vixra.org [vixra.org]

- 2. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 3. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of 2-Chloro-6-methylaniline in Agrochemical Synthesis: A Technical Guide

Introduction

2-Chloro-6-methylaniline, a substituted aniline with the CAS number 87-63-8, serves as a critical building block in the synthesis of a variety of agrochemicals.[1] Its unique structural features, including the presence of a chlorine atom and a methyl group on the aniline ring, make it a valuable intermediate for creating complex molecules with potent fungicidal and herbicidal activities. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of key agrochemicals, focusing on the fungicide boscalid and chloroacetanilide herbicides. The guide details the synthetic pathways, presents quantitative data, outlines experimental protocols, and illustrates the biochemical mode of action.

Core Applications in Agrochemicals

This compound is a versatile precursor primarily utilized in the production of two major classes of agrochemicals:

-

Anilide Fungicides: This class of fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), relies on the substituted aniline moiety for its biological activity. This compound is a key component in the synthesis of boscalid, a broad-spectrum fungicide.

-

Chloroacetanilide Herbicides: While 2-ethyl-6-methylaniline is more commonly cited for the synthesis of metolachlor, the structural similarity and reactivity of this compound make it a relevant precursor for analogous chloroacetanilide herbicides. These herbicides are effective in controlling a variety of grasses and broadleaf weeds.

Synthesis of Anilide Fungicides: The Case of Boscalid

Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide) is a prominent fungicide that effectively controls a wide range of fungal pathogens in various crops. The synthesis of boscalid involves the formation of an amide bond between a substituted aniline derivative and a carboxylic acid chloride. While the direct precursor to boscalid is 2-amino-4'-chlorobiphenyl, the synthesis of this key intermediate often starts from simpler substituted anilines, highlighting the foundational role of this class of compounds.

The synthesis of boscalid can be conceptually understood as a multi-step process where a substituted aniline is first used to construct the biphenyl backbone, followed by acylation.

Synthetic Pathway to Boscalid Intermediate

A common strategy to synthesize the key intermediate, 2-amino-4'-chlorobiphenyl, involves a Suzuki-Miyaura cross-coupling reaction. Although not directly starting from this compound, this pathway illustrates the importance of substituted anilines in building the necessary biphenyl structure.

Final Acylation Step to Form Boscalid

The crucial step where a substituted aniline derivative is acylated to form the final agrochemical is the reaction of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride. This reaction forms the amide linkage that is characteristic of boscalid.

Quantitative Data for Boscalid Synthesis

The following table summarizes the reported yields for the key steps in the synthesis of boscalid.

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki Coupling | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium, Sodium carbonate | Ethanol/Water | 80 | 82 | [2] |

| Nitro Group Reduction | 4'-chloro-2-nitro-1,1'-biphenyl | NaBH₄/CoSO₄·7H₂O | - | - | 79 | [2] |

| Acylation | 2-amino-4'-chloro-1,1'-biphenyl, 2-chloronicotinic acid | - | - | - | >66 | [2] |

| Overall Process | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, 2-chloronicotinic acid | - | - | - | >42 | [2] |

Experimental Protocol for N-Acylation of a Substituted Aniline

The following is a general protocol for the N-acylation of a substituted aniline with an acyl chloride, which is a key reaction in the synthesis of anilide fungicides. This protocol is adapted from procedures for the synthesis of N-substituted amides.[3]

Materials:

-

Substituted aniline (e.g., this compound) (1.0 eq)

-

Acyl chloride (e.g., 2-chloronicotinoyl chloride) (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (1.2 eq)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

-

Isolation: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Chloroacetanilide Herbicides: Analogy to Metolachlor

Metolachlor is a widely used herbicide for the control of grasses and broadleaf weeds. Its synthesis involves the N-acylation of a substituted aniline, 2-ethyl-6-methylaniline, with chloroacetyl chloride.[4] Given the structural similarity between 2-ethyl-6-methylaniline and this compound, a similar synthetic route can be employed to produce analogous chloroacetanilide herbicides.

General Synthetic Pathway for Chloroacetanilide Herbicides

The synthesis is a two-step process starting from the substituted aniline.

Quantitative Data for Metolachlor Synthesis

The following table presents yield data for the synthesis of (S)-metolachlor, highlighting the efficiency of the acylation step.

| Reaction Step | Reactants | Reagents | Solvent | Yield (%) | Reference |

| Secondary Amine Formation | (R)-2-chloropropyl methyl ether, 2-methyl-6-ethylaniline | Anhydrous sodium carbonate, NaI | - | 82.1 | [5] |

| Acylation | (S)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline, Chloroacetyl chloride | Potassium hydroxide | Toluene | 92 | [5] |

| Overall Synthesis | L-lactate, 2-methyl-6-ethylaniline, Chloroacetyl chloride | - | - | 63.5 - 65.1 | [5] |

Experimental Protocol for Chloroacetylation of a Substituted Aniline

This protocol outlines the synthesis of a chloroacetanilide from a substituted aniline, analogous to the final step in metolachlor production.[6]

Materials:

-

Substituted N-alkylated aniline (e.g., N-(1-methoxypropan-2-yl)-2-chloro-6-methylaniline) (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Dry pyridine (1.1 eq)

-

Dry tetrahydrofuran (THF)

-

Ice/water bath, conical flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a conical flask, dissolve the substituted N-alkylated aniline (1.0 eq) and dry pyridine (1.1 eq) in dry THF.

-

Addition of Acylating Agent: Cool the solution in an ice/water bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature between 15 and 20°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, treat the residue with water and extract three times with ether.

-

Isolation: Combine the ether extracts, wash twice with water, and dry over MgSO₄.

-

Purification: Filter off the drying agent and remove the ether under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like cyclohexane.

Mode of Action: Inhibition of Succinate Dehydrogenase

Boscalid, synthesized from a 2-substituted aniline derivative, functions as a succinate dehydrogenase inhibitor (SDHI).[7] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[8] By inhibiting this enzyme, boscalid disrupts fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, cell death.

This compound is a cornerstone intermediate in the agrochemical industry, enabling the synthesis of highly effective fungicides and herbicides. Its utility is demonstrated in the formation of the anilide fungicide boscalid and its analogous role in the production of chloroacetanilide herbicides. The key chemical transformation involving this compound and its derivatives is N-acylation, a robust and high-yielding reaction. Understanding the synthetic pathways, reaction conditions, and the biochemical mode of action of the resulting agrochemicals is crucial for the development of new and improved crop protection agents. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of agrochemical synthesis.

References

- 1. biosynth.com [biosynth.com]

- 2. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Metolachlor - Wikipedia [en.wikipedia.org]

- 5. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]

- 6. Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth - Patent 0123327 [data.epo.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

toxicological profile of 2-Chloro-6-methylaniline

An In-Depth Technical Guide to the Toxicological Profile of 2-Chloro-6-methylaniline

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available data and is not a substitute for a comprehensive risk assessment.

Introduction

This compound (CAS No. 87-63-8), also known as 6-chloro-o-toluidine, is a substituted aniline derivative. It serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key starting material in the manufacturing of the targeted cancer therapy drug, Dasatinib.[1][2] Given its use in industrial synthesis, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and managing potential human health risks.

This guide provides a comprehensive overview of the toxicological data for this compound, including its physicochemical properties, acute and chronic toxicity, genotoxicity, and known mechanistic pathways. Where data for the specific compound is limited, information from structurally related chloroanilines is presented to provide context, with the distinction clearly noted.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| CAS Number | 87-63-8 | [3] |

| Molecular Formula | C₇H₈ClN | [3] |

| Molecular Weight | 141.60 g/mol | [3] |

| Appearance | Colorless to pale purple/brown clear liquid | [1] |

| Melting Point | 10-12 °C | [4] |

| Boiling Point | 215 °C | |

| Water Solubility | Immiscible | [4] |

| LogP | 2.37 | [4] |

General Toxicological Assessment Workflow

The toxicological evaluation of a chemical typically follows a tiered approach, beginning with computational and in vitro assays before proceeding to more complex in vivo studies. This workflow is designed to characterize potential hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. This compound is classified as toxic by multiple routes of exposure.[3][5]

| Endpoint | Species | Route | Value | Effects Noted | Reference |

| LDLo | Cat | Subcutaneous | 200 mg/kg | Convulsions, ataxia, respiratory changes | [4] |

| LD₅₀ (2-Chloroaniline) | Rat | Oral | 1016 mg/kg bw | Sedation, convulsion, chromodacryorrhea | [6] |

| LD₅₀ (2-Chloroaniline) | Mouse | Oral | 256 mg/kg bw | Methemoglobinemia | [6][7] |

| LD₅₀ (2-Chloroaniline) | Rat | Dermal | 1000 mg/kg bw | Tremors, labored breathing, cyanosis | [6][8] |

| LC₅₀ (2-Chloroaniline) | Rat | Inhalation (4h) | 4.2 - 6.1 mg/L | Inactivity, irregular respiration, tremors | [6] |

Data for the structural isomer 2-chloroaniline is provided for context due to the lack of specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for this compound in standard rodent models.

The primary signs of acute toxicity for chloroanilines are related to hematotoxicity, specifically methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin) and other signs of oxygen deprivation.[6][9]

Irritation and Sensitization

-

Skin Irritation: this compound is classified as a skin irritant (Category 2).[3][10][11]

-

Eye Irritation: It is classified as causing serious eye irritation (Category 2).[3][10][11]

-

Respiratory Irritation: It may cause respiratory irritation.[3][10]

-

Skin Sensitization: There is potential for sensitization by skin contact.[9]

Repeated-Dose Toxicity

While specific sub-chronic or chronic studies for this compound were not identified, a 13-week oral study on the isomer 2-chloroaniline provides insight into the potential target organs.

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 13 Weeks | Rat & Mouse | Oral (gavage) | < 10 mg/kg/day | 10 mg/kg/day | Hematotoxicity (methemoglobin formation, hemolytic anemia), extramedullary hematopoiesis, Heinz body formation. Reduced body weight in male rats at the highest dose. | [6] |

These findings confirm that the hematopoietic system is the primary target for toxicity following repeated exposure to chloroanilines.[6][12] The effects include responsive changes in the bone marrow, spleen, and liver due to hemolytic anemia and methemoglobinemia.[12]

Genotoxicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. This compound is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3]

| Assay | Test System | Metabolic Activation (S9) | Result | Comments | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With 20% S9 mix | Weakly Mutagenic | Observed in strain TA100 for 2,6-dialkylsubstituted anilines. | [13] |

| Somatic Mutation and Recombination (Wing Spot Test) | Drosophila melanogaster | N/A | Mutagenic | 2,4,6-trimethylaniline was positive at lower doses than its 2,4,5-isomer. | [13] |

| 6-Thioguanine Resistance | Cultured Fibroblasts | N/A | Mutagenic | 2,4,6-trimethylaniline was positive. | [13] |

Data is from studies on structurally similar 2,6-disubstituted anilines.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

Carcinogenicity

There is a concern that this compound may cause cancer, but currently, there is insufficient data to make a formal assessment.[9] Long-term (e.g., 2-year) carcinogenicity bioassays in rodents have not been identified for this specific chemical. Most single-ring arylamines are considered to have relatively weak cancer-causing properties, typically observed only at high doses in animal studies.[9]

Reproductive and Developmental Toxicity

No specific studies on the reproductive or developmental toxicity of this compound are available. Standard assessments would follow OECD guidelines such as TG 421 (Reproduction/Developmental Toxicity Screening Test) or TG 416 (Two-Generation Reproduction Toxicity Study).[15][16][17] These studies are designed to evaluate effects on fertility, pregnancy, maternal behavior, and offspring development.

Mechanism of Action: Methemoglobinemia

The primary mechanism of toxicity for this compound, like other chloroanilines, is the induction of methemoglobinemia.[9][12] This process involves metabolic activation and results in impaired oxygen transport by the blood.[18]

-

Metabolic Activation: The parent aniline compound is metabolized in the liver, primarily by Cytochrome P450 (CYP450) enzymes, through N-hydroxylation to form an N-hydroxylamine metabolite.[19][20]

-

Redox Cycling: This N-hydroxylamine metabolite enters red blood cells and participates in a redox cycle. It can be oxidized to a nitroso- derivative while simultaneously oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[20]

-

Oxygen Transport Impairment: Methemoglobin is incapable of binding and transporting oxygen.[18] Furthermore, its presence increases the oxygen affinity of the remaining normal hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the left and further impairing oxygen release to tissues.[18]

-

Oxidative Stress: The redox cycling process can generate reactive oxygen species (ROS), leading to oxidative stress and depletion of cellular antioxidants like glutathione (GSH).[19] This can result in damage to the red blood cell membrane, leading to hemolysis.

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally accepted OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD TG 425)

-

Principle: The UDP is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method minimizes animal use while still allowing for the calculation of an LD₅₀ and its confidence intervals.

-

Animal Selection: Healthy, young adult rodents (usually female rats, as they are often slightly more sensitive) are used. Animals are acclimatized for at least 5 days before the study.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should be minimized, typically not exceeding 1 mL/100 g body weight.

-

Starting Dose Selection: The starting dose is selected based on available information (e.g., in silico predictions, data from related compounds). It should be the dose expected to cause mortality in some animals. A default progression factor of 3.2 is commonly used between dose levels.

-

Test Procedure (Main Test):

-

Dose the first animal at the selected starting dose.

-

If the animal survives, the dose for the next animal is increased by the progression factor.

-

If the animal dies, the dose for the next animal is decreased by the progression factor.

-

This up-and-down sequence continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for mortality and clinical signs of toxicity frequently on the day of dosing and at least daily thereafter for 14 days. Body weights are recorded weekly.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD TG 471)

-

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions or frameshifts), which result in a reversion to an amino acid-independent state.

-

Test Strains: A standard set of strains is used, including those that detect frameshift mutations (e.g., TA98, TA1538) and base-pair substitutions (e.g., TA100, TA1535).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a microsomal fraction from the livers of rodents pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism.

-

Test Procedure (Plate Incorporation Method):

-

To a test tube containing molten top agar, add the bacterial culture, the test substance at one of several concentrations, and either the S9 mix or a buffer.

-

Vortex the tube and pour the contents onto the surface of a minimal glucose agar plate (lacking the required amino acid, e.g., histidine).

-

Controls include a solvent (negative) control and known mutagens (positive controls) for each strain, with and without S9.

-

-

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

-

Scoring: Only revertant bacteria can grow into visible colonies. The number of revertant colonies per plate is counted.

-

Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least double that of the solvent control values.

In Vitro Mammalian Cell Micronucleus Test (based on OECD TG 487)

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division and are not incorporated into the daughter nuclei.

-

Cell Lines: Various cell lines can be used, such as TK6, L5178Y, or CHO cells.

-

Metabolic Activation: The test is conducted with and without an S9 mix to account for metabolites that may be genotoxic.

-

Cytotoxicity Measurement: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity, as measured by indicators like Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD).

-

Test Procedure:

-

Cell cultures are exposed to the test substance at a minimum of three concentrations, along with negative and positive controls.

-

Exposure time is typically 3-6 hours with S9, and a short (3-6 hours) and long (approx. 1.5-2.0 normal cell cycles) exposure without S9.

-

To ensure that scored cells have completed mitosis, a cytokinesis blocker like cytochalasin B can be added. This results in binucleated cells, and micronuclei are scored only in these cells.

-

-

Cell Harvesting and Staining: After the appropriate recovery period, cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration under a microscope.

-

Data Analysis: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

References

- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:87-63-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

Environmental Fate and Degradation of 2-Chloro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylaniline (CAS 87-63-8), a substituted aniline, is a chemical intermediate utilized in the synthesis of various products, including pharmaceuticals and pesticides.[1][2] Its introduction into the environment, either through manufacturing processes or as a metabolite of parent compounds, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the available data on the environmental persistence, mobility, and degradation of this compound, intended to inform environmental risk assessments and guide further research.